molecular formula C17H15NO5S B2423646 2-[({[4-(Methoxycarbonyl)phenyl]carbamoyl}methyl)sulfanyl]benzoic acid CAS No. 326015-91-2

2-[({[4-(Methoxycarbonyl)phenyl]carbamoyl}methyl)sulfanyl]benzoic acid

Cat. No.: B2423646
CAS No.: 326015-91-2
M. Wt: 345.37
InChI Key: AASLVPZFEXZXTO-UHFFFAOYSA-N
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Description

This compound, also known by its IUPAC name 2-({2-[4-(methoxycarbonyl)anilino]-2-oxoethyl}sulfanyl)benzoic acid , has a molecular weight of 345.38 . It is a powder at room temperature .


Molecular Structure Analysis

The molecular formula of this compound is C17H15NO5S . The InChI code is 1S/C17H15NO5S/c1-23-17(22)11-6-8-12(9-7-11)18-15(19)10-24-14-5-3-2-4-13(14)16(20)21/h2-9H,10H2,1H3,(H,18,19)(H,20,21) .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Its melting point is between 163-164°C . Unfortunately, the boiling point is not specified .

Scientific Research Applications

  • Chemical Synthesis and Structural Analysis :

    • Ukrainets et al. (2014) described the cyclization of a related compound in the presence of bases, resulting in the formation of 2-substituted anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid. This study contributes to the understanding of the chemical behavior of similar compounds in synthetic processes (Ukrainets, Petrushova, Davidenko, & Grinevich, 2014).
    • Ming and South (2004) focused on the synthesis and crystal structure of a compound with a similar structure, shedding light on the molecular configurations and potential applications in material science (Ming & South, 2004).
  • Potential Therapeutic Applications :

    • Jampílek et al. (2004) synthesized a compound analogous to the one as a potential antileukotrienic agent. This study demonstrates the potential therapeutic applications of such compounds in treating diseases related to leukotrienes (Jampílek, Doležal, Kuneŝ, Víchova, Jun, Hanika, O’Connor, & Clynes, 2004).
  • Biological Activity and Drug Development :

    • Wängler et al. (2004) synthesized a compound similar to 2-[({[4-(Methoxycarbonyl)phenyl]carbamoyl}methyl)sulfanyl]benzoic acid for investigating the SUR1 receptor status of pancreatic beta-cells by positron emission tomography, highlighting its potential in diabetes research (Wängler, Beck, Shiue, Schneider, Schwanstecher, Schwanstecher, Feilen, Alavi, Rösch, & Schirrmacher, 2004).
  • Other Research Applications :

    • Hemmamda, Calmon, and Calmon (1994) explored the hydrolysis mechanism of compounds with structures similar to the one , contributing to the broader understanding of chemical reactions in different media (Hemmamda, Calmon, & Calmon, 1994).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray and to wash thoroughly after handling .

Properties

IUPAC Name

2-[2-(4-methoxycarbonylanilino)-2-oxoethyl]sulfanylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO5S/c1-23-17(22)11-6-8-12(9-7-11)18-15(19)10-24-14-5-3-2-4-13(14)16(20)21/h2-9H,10H2,1H3,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AASLVPZFEXZXTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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